N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide

Evidence Gap Procurement Risk Data Transparency

From a differentiating standpoint, this compound's value proposition is strictly defined by what it is NOT: it is not a characterized clinical candidate, nor a known bioactive with public target engagement data. Instead, its sole evidence-supported role confirmed by the provided documents is as a controlled topological probe for internal structure-activity relationship (SAR) exploration. This represents a rigorous procurement decision node, not a shortcut. The unique combination of a 4-fluorophenyl acetamide moiety and a hydroxyethyl linker bearing a 4-(dimethylamino)phenyl ring defines a specific chemical space. Given the extreme sensitivity of this scaffold class—where subtle halogen or amine modifications can invert TRPV1 functional profiles between agonism and potent antagonism—generic substitution carries an unquantifiable risk. The evidence requires that any downstream biological assertion, including potential use as a negative control or selectivity counter-screen, must originate from thorough de novo in-house profiling. We therefore structure this procurement primarily for medicinal chemistry teams prepared to use this substance as a scaffold for derivatization or as a verified physiochemical reference standard, with all comparison data generated independently.

Molecular Formula C18H21FN2O2
Molecular Weight 316.376
CAS No. 1421509-93-4
Cat. No. B2372111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide
CAS1421509-93-4
Molecular FormulaC18H21FN2O2
Molecular Weight316.376
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)O
InChIInChI=1S/C18H21FN2O2/c1-21(2)16-9-5-14(6-10-16)17(22)12-20-18(23)11-13-3-7-15(19)8-4-13/h3-10,17,22H,11-12H2,1-2H3,(H,20,23)
InChIKeyOJFGEKFRXTVFNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide (CAS 1421509-93-4): Baseline Characterization for Research Procurement


N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide (CAS 1421509-93-4) is a synthetic small molecule belonging to the N-phenylacetamide class. Its molecular formula is C18H21FN2O2 with a molecular weight of 316.37 g/mol. The structure incorporates a 4-(dimethylamino)phenyl group, a hydroxyethyl linker, and a 4-fluorophenylacetamide moiety. Unlike structurally related clinical candidates such as Navoximod (which shares the same molecular formula but has a different connectivity), this specific compound's pharmacological profile has not been disclosed in peer-reviewed literature or public authoritative databases at the time of this analysis, and its characterization is limited to vendor-supplied basic physicochemical data.

Why Generic Substitution of N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide Is Not Supported by Current Evidence


The N-phenylacetamide chemical space is highly sensitive to even minor structural modifications. For instance, within the 2-(halogenated phenyl) acetamide series, the nature and position of the halogen substituent, as well as modifications to the amine-bearing region, have been shown to shift the functional profile of TRPV1 ligands from agonism to potent antagonism, with Ki values varying by orders of magnitude across close analogs. For this specific compound, the critical combination of a 4-fluorophenyl acetamide group and a hydroxyethyl linker bearing a 4-(dimethylamino)phenyl ring represents a unique topological arrangement. In the absence of publicly available comparative activity data against the closest available analogs, generic substitution carries an unquantifiable risk of altered potency, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence for N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide: An Evidence Gap Assessment


Absence of Verifiable Quantitative Differentiation Data in Permissible Public Sources for Procurement Decision-Making

A systematic search for quantitative comparator data across primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, DrugBank) returned no peer-reviewed activity, selectivity, or ADME data for this specific compound. The only public data repositories referencing CAS 1421509-93-4 are chemical vendor catalogs that provide basic identity and purity specifications but fall outside the permissible source scope for this guide. The closest structurally related compounds available for potential comparison (e.g., N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenyl)acetamide or N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide) similarly lack published quantitative benchmarking datasets that would enable a rigorous head-to-head procurement evaluation.

Evidence Gap Procurement Risk Data Transparency

Evidence-Based Application Scenarios for N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide (CAS 1421509-93-4)


Internal Structure-Activity Relationship (SAR) Exploration Within Proprietary N-Phenylacetamide Series

In the absence of any public pharmacological data, the sole evidence-supported application for this compound is as a tool for internal SAR studies. Researchers can use it to probe the effect of the 4-(dimethylamino)phenyl-hydroxyethyl motif compared to other in-house analogs, but all comparison data must be generated de novo.

Analytical Reference Standard for Method Development When Procured with Certificates of Analysis

When sourced from a vendor that provides a comprehensive Certificate of Analysis (including HPLC purity, identity confirmation by NMR/MS, and residual solvent analysis), this compound may serve as a physicochemical reference standard for chromatographic or spectroscopic method development, provided its identity is independently verified.

Negative Control or Selectivity Counter-Screen in Target-Based Assays (Requires In-House Profiling)

Given the absence of known target engagement data, this compound could theoretically serve as a negative control or selectivity counter-screen compound in biochemical or cellular assays, but only after thorough in-house profiling confirms its lack of activity against the primary target(s) of interest. No procurement decision should assume inactivity based on current public evidence.

Starting Material for Systematic Derivatization in Medicinal Chemistry Programs

The compound's functional groups (tertiary amine, secondary alcohol, and acetamide) offer synthetic handles for further derivatization. It may be used as a starting scaffold in medicinal chemistry campaigns, with the understanding that all downstream biological evaluation must be conducted in-house due to the complete absence of published pharmacological characterization.

Quote Request

Request a Quote for N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.